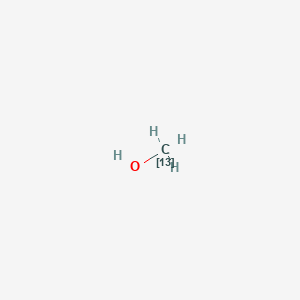

Methanol-13C

Overview

Description

Methanol-13C (13CH3OH) is an isotopically labeled compound that is used in a variety of scientific research applications. 13CH3OH is a single carbon atom with the mass number of 13. It is an important molecule in the field of biochemistry and molecular biology because of its unique properties and its wide range of applications.

Scientific Research Applications

Biocatalytic Methanol Condensation Cycle (MCC)

The MCC efficiently converts methanol to higher-chain alcohols or other higher carbon compounds without carbon loss or ATP expenditure, making it useful in industrial applications (Bogorad et al., 2014).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methanol-13C is utilized in NMR spectroscopy to study the electrochemical oxidation product of methanol on platinum electrodes (Day et al., 1996).

Methanol-to-Hydrocarbon Process Over Molecular Sieves

13C solid-state MAS NMR is employed to investigate this process over H-SAPO-34 molecular sieves at different temperatures, providing insights into the conversion mechanisms (Salehirad & Anderson, 1996).

Conversion to Hydrocarbons on Synthetic Zeolite

Methanol and ethanol can be converted to hydrocarbons on zeolite, with a mechanism involving carbenium ions. This compound is used to study this process (Derouane et al., 1978).

Isotopic Labeling for Mechanistic Studies

this compound is used in isotopic labeling to understand the mechanism of converting methanol to hydrocarbons, particularly in the methylation of toluene with methanol over various catalysts (Mikkelsen et al., 2000).

Study of β-quinol-methanol Clathrate

13C high-resolution solid-state NMR and proton T1 measurements are used to investigate the dynamic structure of β-quinol-methanol clathrate at various temperatures (Matsui et al., 1982).

Enhancement of Methanol Assimilation in E. coli

this compound helps in studying the co-utilization of threonine and the deletion of leucine-responsive regulatory protein, which significantly enhance methanol assimilation in E. coli (Gonzalez et al., 2018).

Molecular Adduct Synthesis

this compound is involved in the synthesis of molecular adducts like MgCl2·6CH3OH, and its structural and spectroscopic studies aid in understanding the properties of such compounds (Gnanakumar et al., 2013).

Mechanism of Action

Target of Action

Methanol-13C, an isotopically enriched form of methyl alcohol, is primarily used as an external reference for the assignment of polymer constitution using nuclear magnetic resonance (NMR) spectroscopy . It is also used to study proton transfer processes, offering possibilities for the quantitative mechanism studies of proton-related catalytic reactions .

Mode of Action

This compound interacts with its targets through a process known as proton transfer . This interaction results in changes in the molecular structure of the target, which can be observed and studied using NMR spectroscopy . The use of this compound allows for the observation of these changes with a high degree of precision .

Biochemical Pathways

The primary biochemical pathways affected by this compound involve amino acids and short-chain fatty acid metabolism . This compound is used to confirm the distribution and arrangement of metals from metal organic framework (MOF) using host-guest interaction study . It is also used as a trideuteromethylation reagent for the synthesis of deuterated drugs .

Pharmacokinetics

It is known that this compound is a liquid at room temperature with a density of 0815 g/mL at 25 °C This suggests that it could be readily absorbed and distributed in a biological system

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the changes it induces in the molecular structure of its targets . These changes can be studied using NMR spectroscopy, providing valuable insights into the mechanisms of proton-related catalytic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the environment can affect the rate of proton transfer processes . Additionally, the presence of other compounds in the environment can also impact the action of this compound

Safety and Hazards

Future Directions

Methanol, including its isotopically enriched forms like Methanol-13C, has several physical properties that make it an ideal transportation fuel . For refiners, the use of methanol allows for the expansion of gasoline supply over a greater number of vehicles, and the upgrading of regular gasoline to high premium grades by increasing octane .

Biochemical Analysis

Biochemical Properties

Methanol-13C plays a significant role in biochemical reactions. It is often used as an external reference for the assignment of polymer constitution using nuclear magnetic resonance spectroscopy . This allows for the study of proton transfer processes, offering possibilities for the quantitative mechanism studies of proton-related catalytic reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed through its metabolic products. As this compound is metabolized, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. Its unique isotopic signature allows it to be traced through metabolic pathways, providing insights into enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its unique isotopic signature allows it to be traced through these pathways, providing insights into its interactions with enzymes or cofactors .

properties

IUPAC Name |

(113C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933123 | |

| Record name | (~13~C)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14742-26-8 | |

| Record name | Methanol-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14742-26-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)